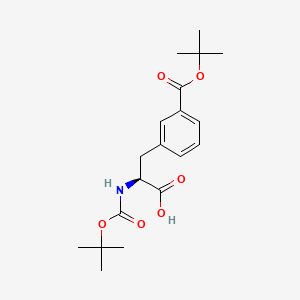

Boc-Phe(3-COOtBu)-OH

Description

Boc-Phe(3-COOtBu)-OH is a modified phenylalanine derivative widely used in peptide synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tert-butyl ester (COOtBu) substituent at the 3-position of the phenyl ring, leaving the carboxylic acid (-OH) free for further conjugation. This structural design enhances steric protection of the amino group during solid-phase peptide synthesis (SPPS) and improves solubility in organic solvents due to the hydrophobic tert-butyl moiety .

The Boc variant likely shares similar physicochemical properties but differs in deprotection conditions (acid-labile Boc vs. base-labile Fmoc).

Properties

Molecular Formula |

C19H27NO6 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |

InChI |

InChI=1S/C19H27NO6/c1-18(2,3)25-16(23)13-9-7-8-12(10-13)11-14(15(21)22)20-17(24)26-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22)/t14-/m0/s1 |

InChI Key |

KKJDJDUIWPGGRR-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between Boc-Phe(3-COOtBu)-OH and structurally or functionally related amino acid derivatives:

*Estimated based on Boc-Phe-OH (MW 265.3; CAS 13734-34-4) and tert-butyl ester mass addition.

Key Comparative Insights:

Protecting Group Stability :

- Boc deprotection requires acidic conditions (e.g., trifluoroacetic acid), whereas Fmoc requires bases (e.g., piperidine). This difference enables orthogonal synthesis strategies when combining Boc- and Fmoc-protected residues .

- Boc is preferred for acid-stable intermediates, while Fmoc is ideal for base-sensitive sequences.

Substituent Effects: 3-COOtBu: The tert-butyl ester in Boc-Phe(3-COOtBu)-OH increases steric hindrance and organic-phase solubility compared to unmodified phenylalanine. This is critical for synthesizing peptides with hydrophobic domains . Trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in Boc-D-Phe(3-CF3)-OH .

Stereochemical Considerations :

- Boc-D-Phe(3-CF3)-OH (D-configuration) is used to study chirality-dependent biological interactions, contrasting with the naturally prevalent L-forms .

Applications :

- Boc-Phe(3-COOtBu)-OH is ideal for acid-driven SPPS protocols, whereas Fmoc analogs dominate base-driven workflows.

- Halogenated variants are pivotal in developing kinase inhibitors and GPCR-targeted therapeutics .

Research and Industrial Relevance

Boc-Phe(3-COOtBu)-OH and its analogs are indispensable in:

- Peptide Drug Development : Modifying side chains tunes pharmacokinetic properties (e.g., half-life, membrane permeability).

- Chemical Biology : Fluorinated and isotopic analogs serve as probes for imaging and mechanistic studies .

- Material Science: Bulky substituents like COOtBu stabilize peptide foldamers and nanostructures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.